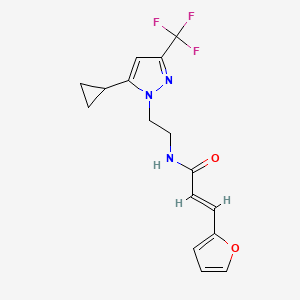
3-(phenoxymethyl)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Phenoxymethyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a phenoxymethyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(phenoxymethyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenoxymethyl hydrazine with formamide under acidic conditions, leading to the formation of the triazole ring. The reaction conditions often include heating the mixture to temperatures around 150-200°C for several hours to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the cyclization process.
化学反応の分析
Types of Reactions: 3-(Phenoxymethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
科学的研究の応用
3-(Phenoxymethyl)-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the triazole ring’s ability to inhibit certain enzymes.
Medicine: Explored for its potential use in the development of new drugs, particularly as antifungal and anticancer agents.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and resistance to degradation.
作用機序
The mechanism of action of 3-(phenoxymethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, the triazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antimicrobial or antifungal effects. The phenoxymethyl group can enhance the compound’s binding affinity and specificity for its target enzymes.
類似化合物との比較
1,2,3-Triazole: Another triazole isomer with similar stability and reactivity but different substitution patterns.
1,3,4-Oxadiazole: A heterocyclic compound with a similar five-membered ring structure but containing oxygen and nitrogen atoms.
Uniqueness: 3-(Phenoxymethyl)-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The phenoxymethyl group enhances its solubility and reactivity, making it a valuable scaffold in synthetic and medicinal chemistry.
特性
IUPAC Name |
5-(phenoxymethyl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-2-4-8(5-3-1)13-6-9-10-7-11-12-9/h1-5,7H,6H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAPHQOZVRNMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2836656.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2836658.png)
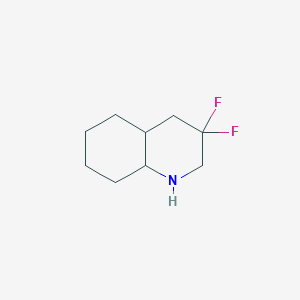
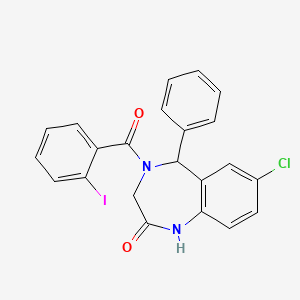
![3-tert-butyl-8b-hydroxy-3aH,4H,8bH-indeno[2,1-d][1,2]oxazol-4-one](/img/structure/B2836661.png)
![Tert-butyl 3-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2836665.png)
![6-(3-Chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2836666.png)
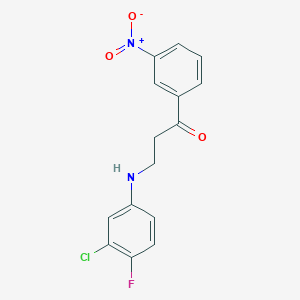
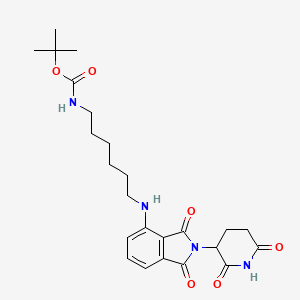
![methyl 1-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2836671.png)
![4-(2-methoxypyridin-4-yl)-3-oxo-N-[(oxolan-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B2836672.png)
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1,2-oxazole-5-carboxamide](/img/structure/B2836674.png)
